(2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide
CAS No.: 170863-34-0
Cat. No.: VC21352554
Molecular Formula: C13H14F2N4OS
Molecular Weight: 312.34 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 170863-34-0 |
---|---|
Molecular Formula | C13H14F2N4OS |
Molecular Weight | 312.34 g/mol |
IUPAC Name | (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide |
Standard InChI | InChI=1S/C13H14F2N4OS/c1-8(12(16)21)13(20,5-19-7-17-6-18-19)10-3-2-9(14)4-11(10)15/h2-4,6-8,20H,5H2,1H3,(H2,16,21)/t8-,13+/m0/s1 |
Standard InChI Key | LZFBOQOMPIKJBI-ISVAXAHUSA-N |
Isomeric SMILES | C[C@@H](C(=S)N)[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O |
SMILES | CC(C(=S)N)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O |
Canonical SMILES | CC(C(=S)N)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O |
Appearance | Off-Wihte Foam |
Structural and Chemical Identification
Molecular Composition and Nomenclature
The compound has the IUPAC name (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide, with synonyms including (αR,βR)-β-(2,4-difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanethioamide and P5M8PT27WB . Its molecular formula is C₁₃H₁₄F₂N₄OS, with a molecular weight of 312.34 g/mol .
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄F₂N₄OS |
Molecular Weight | 312.34 g/mol |
CAS Number | 170863-34-0 |
PubChem CID | 10686541 |
Key Structural Features
Synthesis and Structural Characteristics
Synthetic Pathways
The synthesis involves multi-step organic reactions, including nucleophilic substitutions and asymmetric catalysis to achieve the desired stereochemistry. A general approach includes:
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Formation of the Triazole Core: Using 1,2,4-triazole derivatives.
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Introduction of the Difluorophenyl Group: Via coupling reactions or hydroxylation.
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Stereochemical Control: Asymmetric synthesis or chiral resolution to obtain the (2R,3R) isomer .
Comparative Structural Analysis
The compound shares structural motifs with antifungal agents like fluconazole and isavuconazole, differing primarily in the presence of a thiobutyramide group instead of a hydroxyl group .
Feature | Current Compound | Fluconazole |
---|---|---|
Core Structure | Thiobutyramide + Triazole | Bis-triazole + Propanol |
Fluorophenyl Position | 2,4-difluoro | 2,4-difluoro |
Biological Target | CYP51 (fungal) | CYP51 (fungal) |
Physical and Chemical Properties
Physicochemical Profile
The compound is an off-white foam with limited solubility in polar solvents but moderate solubility in chloroform and DMSO .
Property | Value |
---|---|
Appearance | Off-white foam |
Melting Point | Not reported |
Boiling Point | 536.4°C (predicted) |
Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) |
Stability and Reactivity
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Hydrolytic Stability: Susceptible to hydrolysis under acidic/basic conditions due to the thiobutyramide group.
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Thermal Stability: Predicted boiling point of 536.4°C suggests high thermal stability .
Biological Activity and Mechanisms
Antibacterial and FAAH Inhibition
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Gram-Positive Bacteria: Preliminary studies suggest activity against Staphylococcus aureus and Streptococcus pneumoniae, though mechanisms remain unclear.
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FAAH Inhibition: Potential modulation of endocannabinoid levels, though human efficacy data are lacking.
Hazard | Pictogram | Precautionary Measures |
---|---|---|
Skin Irritation | GHS07 | Wear gloves; wash thoroughly after contact |
Eye Damage | GHS07 | Use goggles; rinse immediately with water |
Applications and Research Trends
Pharmaceutical Intermediates
The compound serves as a precursor for isavuconazole, an antifungal drug for invasive aspergillosis and mucormycosis .
Emerging Research Directions
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